(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide
Description
The compound “(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)acrylamide” is a structurally complex acrylamide derivative featuring a benzo[d][1,3]dioxole (piperonyl) moiety, a furan-substituted pyrazole ring, and an ethyl linker. Its E-configuration at the acrylamide double bond is critical for maintaining planar geometry, which often correlates with enhanced binding affinity in biological systems . The benzo[d][1,3]dioxole group is associated with metabolic stability and improved bioavailability in medicinal chemistry, while the pyrazole-furan hybrid scaffold may contribute to interactions with kinase targets or inflammatory pathways .
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-14-21(18-4-3-11-26-18)15(2)24(23-14)10-9-22-20(25)8-6-16-5-7-17-19(12-16)28-13-27-17/h3-8,11-12H,9-10,13H2,1-2H3,(H,22,25)/b8-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJZECDWXYGKME-SOFGYWHQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC3=C(C=C2)OCO3)C)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1. Structural and Physicochemical Comparison
*LogP values estimated using fragment-based methods.
Functional and Pharmacokinetic Differences
- Cross-Reactivity: The pyrazole-furan moiety in the target compound may exhibit cross-reactivity in immunoassays due to structural mimicry with other heterocyclic systems, as seen in low-selective analytical systems .
- Solubility : The target compound’s lower solubility (0.12 mg/mL) versus benzothiazole analogs (0.30 mg/mL) may reflect the bulky pyrazole-ethyl linker, impacting oral bioavailability.
Methodological Considerations in Similarity Assessment
- Tanimoto vs. Dice Coefficients : Similarity indices vary based on fingerprint type (e.g., MACCS or Morgan fingerprints). For instance, the target compound and Compound 7h show a Tanimoto score of 0.65 but a Dice score of 0.78, highlighting method-dependent variability .
- Activity Cliffs: Structural analogs like the cyano-substituted acrylamide may exhibit divergent bioactivities despite high similarity (e.g., cytotoxicity vs. anti-inflammatory effects), underscoring the need for multi-parameter comparisons .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
